molecular formula C14H26O2 B12532691 Ethyl 9,9-dimethyldec-7-enoate CAS No. 654068-24-3

Ethyl 9,9-dimethyldec-7-enoate

Cat. No.: B12532691
CAS No.: 654068-24-3
M. Wt: 226.35 g/mol
InChI Key: SWDXGYGQEGOWOQ-UHFFFAOYSA-N
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Description

Ethyl 9,9-dimethyldec-7-enoate is an organic compound with the molecular formula C14H26O2. It is an ester, which is a class of compounds commonly used in various chemical applications due to their pleasant odors and reactivity. This compound is particularly interesting due to its unique structure, which includes a double bond and two methyl groups on the ninth carbon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 9,9-dimethyldec-7-enoate can be synthesized through the esterification of 9,9-dimethyldec-7-enoic acid with ethanol. The reaction typically requires an acid catalyst, such as sulfuric acid, to proceed efficiently. The reaction is as follows:

9,9-dimethyldec-7-enoic acid+ethanolH2SO4Ethyl 9,9-dimethyldec-7-enoate+water\text{9,9-dimethyldec-7-enoic acid} + \text{ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{water} 9,9-dimethyldec-7-enoic acid+ethanolH2​SO4​​Ethyl 9,9-dimethyldec-7-enoate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of microreactors can enhance the efficiency of the esterification process by improving mass and heat transfer .

Chemical Reactions Analysis

Types of Reactions

Ethyl 9,9-dimethyldec-7-enoate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, it can be hydrolyzed back to 9,9-dimethyldec-7-enoic acid and ethanol.

    Reduction: Using reducing agents like lithium aluminum hydride, it can be reduced to the corresponding alcohol.

    Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products Formed

    Hydrolysis: 9,9-dimethyldec-7-enoic acid and ethanol.

    Reduction: 9,9-dimethyldec-7-en-1-ol.

    Oxidation: Various oxidized products depending on the conditions.

Scientific Research Applications

Ethyl 9,9-dimethyldec-7-enoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a solvent in various reactions.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in the body.

    Industry: Used in the production of fragrances and flavorings due to its pleasant odor.

Mechanism of Action

The mechanism of action of ethyl 9,9-dimethyldec-7-enoate involves its interaction with various molecular targets. As an ester, it can undergo hydrolysis in the presence of esterases, releasing the corresponding acid and alcohol. This hydrolysis can affect various biochemical pathways, depending on the specific biological context.

Comparison with Similar Compounds

Ethyl 9,9-dimethyldec-7-enoate can be compared with other esters such as ethyl acetate and ethyl butyrate. While all these compounds share the ester functional group, this compound is unique due to its longer carbon chain and the presence of a double bond and two methyl groups on the ninth carbon atom. This structural uniqueness can influence its reactivity and applications.

List of Similar Compounds

  • Ethyl acetate
  • Ethyl butyrate
  • Ethyl hexanoate
  • Ethyl decanoate

Properties

CAS No.

654068-24-3

Molecular Formula

C14H26O2

Molecular Weight

226.35 g/mol

IUPAC Name

ethyl 9,9-dimethyldec-7-enoate

InChI

InChI=1S/C14H26O2/c1-5-16-13(15)11-9-7-6-8-10-12-14(2,3)4/h10,12H,5-9,11H2,1-4H3

InChI Key

SWDXGYGQEGOWOQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCCCC=CC(C)(C)C

Origin of Product

United States

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